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Compound of Interest

Compound Name: 2-Bromo-4-methylpyrimidine

Cat. No.: B1278442 Get Quote

An In-depth Technical Guide to 2-Bromo-4-
methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpyrimidine, a

key building block in medicinal chemistry and organic synthesis. The document details its

chemical properties, reactivity, and applications in the synthesis of potentially bioactive

molecules. Experimental protocols for common cross-coupling reactions are provided, along

with visualizations of synthetic pathways and workflows.

Core Chemical Properties
2-Bromo-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile

intermediate in the synthesis of a wide range of functionalized heterocyclic compounds.[1] Its

chemical structure, featuring a reactive bromine atom at the 2-position, makes it an ideal

substrate for various transition metal-catalyzed cross-coupling reactions.

A summary of the key physicochemical properties of 2-Bromo-4-methylpyrimidine is provided

in the table below.
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Property Value Reference

CAS Number 130645-48-6 [2][3][4][5]

Molecular Formula C₅H₅BrN₂ [2][3][4][5]

Molecular Weight 173.01 g/mol [2][3][4][5][6][7]

IUPAC Name 2-bromo-4-methylpyrimidine [4][7]

Canonical SMILES CC1=NC(=NC=C1)Br [4]

InChIKey
UZIJEBOLOXOVFY-

UHFFFAOYSA-N
[4][7]

Synthetic Utility and Reactivity
The pyrimidine ring is a core structure in numerous biologically active compounds, including a

variety of approved drugs.[8][9] The presence of a bromine atom on the pyrimidine scaffold of

2-Bromo-4-methylpyrimidine provides a reactive handle for the introduction of molecular

diversity, primarily through palladium-catalyzed cross-coupling reactions. This makes it a

valuable starting material in drug discovery programs.[1]

The most common and powerful applications of 2-Bromo-4-methylpyrimidine in synthesis are

the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for

the efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
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Synthetic utility of 2-Bromo-4-methylpyrimidine.

Experimental Protocols
The following sections provide generalized experimental protocols for the Suzuki-Miyaura and

Buchwald-Hartwig reactions using 2-Bromo-4-methylpyrimidine as a substrate. These

protocols are intended as a starting point and may require optimization for specific substrates

and scales.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The

reaction involves the coupling of an organoboron compound with a halide, catalyzed by a

palladium complex.

Materials:

2-Bromo-4-methylpyrimidine (1.0 equiv)

Arylboronic acid (1.1–1.5 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-Bromo-4-methylpyrimidine,

the arylboronic acid, the base, and the palladium catalyst.

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon)

three times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction

concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-methylpyrimidine.

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C)

with vigorous stirring.

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as

Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the

reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by flash column

chromatography.
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Experimental workflow for Suzuki-Miyaura coupling.
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds.[10] It is a highly versatile method for synthesizing

arylamines from aryl halides.[10][11]

Materials:

2-Bromo-4-methylpyrimidine (1.0 equiv)

Amine (primary or secondary) (1.2-1.5 equiv)

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

Phosphine ligand (e.g., Xantphos, SPhos; 1.5-10 mol%)

Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄; 1.4-2.0 equiv)

Anhydrous solvent (e.g., toluene, dioxane)

Inert gas (Argon or Nitrogen)

Procedure:

Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask or

sealed tube, add the palladium precursor, the phosphine ligand, and the base. Seal the

vessel, evacuate and backfill with an inert gas three times. Add anhydrous solvent and stir

the mixture at room temperature for 10-15 minutes.

Reactant Addition: Add 2-Bromo-4-methylpyrimidine and the amine to the reaction mixture.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with

vigorous stirring.

Monitoring: Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a

suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.

Start
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Experimental workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal
Chemistry
While 2-Bromo-4-methylpyrimidine is not typically an active pharmaceutical ingredient itself,

it is a critical intermediate for the synthesis of compounds with a wide range of biological

activities. The pyrimidine core is present in many FDA-approved drugs for various therapeutic

areas, including oncology, infectious diseases, and central nervous system disorders.

Derivatives synthesized from 2-bromo-4-methylpyrimidine and related scaffolds have been

investigated for their potential as:

Anticancer Agents: The pyrimidine scaffold is a common feature in kinase inhibitors and

other anticancer drugs.

Antimicrobial Agents: Pyrimidine derivatives have shown efficacy against various bacterial

and fungal pathogens.[8]

The versatility of 2-Bromo-4-methylpyrimidine allows for the generation of large libraries of

compounds for high-throughput screening, facilitating the discovery of new drug candidates.

Conclusion
2-Bromo-4-methylpyrimidine is a valuable and versatile building block in modern organic

synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and

efficient means to construct complex molecules with potential therapeutic applications. The

experimental protocols and synthetic strategies outlined in this guide are intended to support

researchers and scientists in the fields of drug discovery and development in their efforts to

synthesize novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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